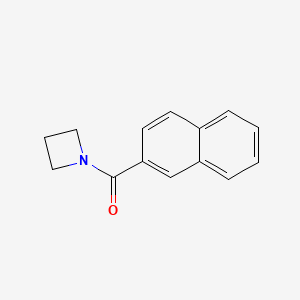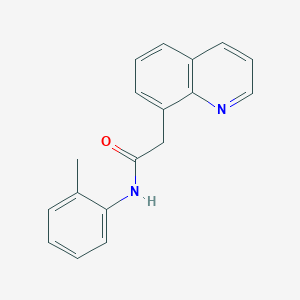
1-(4-Ethoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known by its chemical name, 'EPPMP', and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mécanisme D'action
The mechanism of action of EPPMP involves the inhibition of various enzymes and signaling pathways. EPPMP has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotides. Additionally, EPPMP has been shown to inhibit the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
EPPMP has been shown to have various biochemical and physiological effects in vitro and in vivo. EPPMP has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in the regulation of various cellular processes. Additionally, EPPMP has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers.
Avantages Et Limitations Des Expériences En Laboratoire
EPPMP has several advantages for lab experiments, including its high purity and stability. EPPMP is also readily available for purchase from various chemical suppliers. However, EPPMP has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of EPPMP treatment in lab experiments.
Orientations Futures
There are several future directions for scientific research on EPPMP. One potential direction is the development of EPPMP derivatives with improved pharmacokinetic properties and therapeutic efficacy. Additionally, further studies are needed to elucidate the molecular targets and signaling pathways of EPPMP. Furthermore, the potential use of EPPMP as a diagnostic tool for various diseases should also be explored.
Méthodes De Synthèse
The synthesis of EPPMP involves the reaction of 4-ethoxyphenol with 1-chloro-3-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a base, such as potassium carbonate. The reaction results in the formation of EPPMP, which can be purified by column chromatography. This synthesis method has been optimized and validated by various research groups, and the purity of EPPMP has been confirmed by spectroscopic techniques.
Applications De Recherche Scientifique
EPPMP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. EPPMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, EPPMP has been shown to reduce neuroinflammation and oxidative stress in Alzheimer's and Parkinson's disease models.
Propriétés
IUPAC Name |
1-(4-ethoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-3-20-15-4-6-16(7-5-15)21-13-14(19)12-18-10-8-17(2)9-11-18/h4-7,14,19H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGPEAKEKJDIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)

![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)

![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)

![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)




